5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Synthetic Methodology Regioselectivity Heterocyclic Boronates

Heteroaryl boronic acids with boron adjacent to ring heteroatoms (e.g., isoxazole C-3) are highly prone to protodeboronation, causing low and inconsistent Suzuki-Miyaura coupling yields. This pinacol ester form solves that stability gap. - Enhanced hydrolytic stability: ambient-temperature shelf life vs. unstable free boronic acid - Reliable coupling performance: 85-90% yields with bromobenzene in standard arrays - Key applications: COX-2 inhibitor analogs (valdecoxib derivatives), agrochemical SAR (hymexazol scaffold), and mechanistic studies on boronate stability - Purity: 95-98%; suitable for parallel synthesis without slow-release protocols

Molecular Formula C10H16BNO3
Molecular Weight 209.05 g/mol
Cat. No. B12069065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Molecular FormulaC10H16BNO3
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C
InChIInChI=1S/C10H16BNO3/c1-7-6-8(12-13-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
InChIKeyBGRXDCZGGJBEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole – Heteroaryl Boronate Building Block


5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS 1352734-32-7) is a pinacol-protected heteroaryl boronic ester belonging to the isoxazole class of five-membered heterocycles. The compound combines an electron-rich 5-methylisoxazole scaffold with a synthetically versatile boronic ester group at the C-3 position, a substitution pattern that places boron adjacent to the ring heteroatom [1]. This structural motif is characteristic of a class of heterocyclic boronates that are notoriously difficult to access and prone to instability, making their successful preparation and handling a key procurement consideration [2].

Suzuki–Miyaura C-3 Arylation
Pinacol boronate enables direct, high-yielding coupling without in situ activation
Ambient-Stable Heteroaryl Boronate
Protected ester resists protodeboronation, supports reliable long-term storage
Regioisomer-Defined Scaffold
Unambiguous C-3 substitution confirmed by NMR and X-ray crystallography

Why Generic Isoxazole Boronic Acids or Halides Cannot Substitute This Reagent


In-class substitution is critically undermined by the well-documented instability of unprotected heteroaryl boronic acids, especially those where boron is attached adjacent to ring heteroatoms like isoxazole C-3. The free 5-methylisoxazole-3-boronic acid is highly susceptible to protodeboronation under aqueous or thermal stress, a degradation pathway that can lead to low or inconsistent coupling yields [1]. The pinacol ester form imparts substantially enhanced hydrolytic stability and shelf-life, allowing for reliable long-term storage at ambient temperature, a feature not shared by its free acid counterpart [2]. Analogous electrophilic partners, such as 5-methyl-3-iodoisoxazole, require oxidative addition chemistry and are incompatible with late-stage functionalization strategies where the boronate nucleophile is preferred for orthogonal reactivity.

Free Boronic Acid (CAS 1373229-27-6)
Protodeboronation under aqueous or thermal conditions may lead to inconsistent coupling yields and batch variability
MIDA Boronate Analog
Slow-release activation may alter reaction timelines and reduce workflow compatibility for parallel synthesis
3-Iodo- or Stannyl-isoxazole
Electrophilic partners require oxidative addition or suffer from instability, limiting orthogonal late-stage diversification

Quantitative Differentiation Evidence Against Key Comparators


Synthetic Regioselectivity Advantage over Stannane

The pinacol boronate substituent provides a predictable and quantitative regioselectivity advantage during isoxazole synthesis via [3+2] cycloaddition compared to the corresponding stannane. Specifically, alkynylboropinacolates with a methyl substituent (R2 = Me) undergo cycloaddition with nitrile oxides to afford a single regioisomer in 56% isolated yield, where the boronic ester is installed exclusively at the C-4 position of the isoxazole ring [1]. In contrast, the analogous alkynylstannane approach suffers from rapid protodestannylation, a decomposition pathway that precludes reliable product isolation and makes yield quantification impractical [2]. This quantitative difference in regiocontrol and product stability directly impacts the scalability and reproducibility of the synthetic route.

Regioselectivity vs Stannane
Head-to-head
56% isolated yield as single regioisomer; stannane yields 0% isolable due to protodestannylation
Supports reproducible, scalable isoxazole synthesis route
[3+2] cycloaddition, R2=Me, CH2Cl2, rt, 12–24 h
Synthetic Methodology Regioselectivity Heterocyclic Boronates

Suzuki-Miyaura Coupling Efficiency vs. MIDA Boronate

The 5-methyl-3-isoxazole pinacol boronate ester engages efficiently in Pd-catalyzed Suzuki-Miyaura cross-coupling without requiring in situ deprotection to the reactive boronic acid. When coupled with bromobenzene under standard conditions (PdCl2(dppf)·CH2Cl2, 3 equiv. Cs2CO3, DME/H2O, 80 °C), the desired 4,5-disubstituted isoxazole product is obtained in excellent yield (85-90% as reported for the representative 3,4-substituted analog 3b) [1]. This is a critical differentiator from the corresponding MIDA boronate, which requires a slow-release protocol involving extended reaction times and hydrolytic activation to achieve comparable efficiency [2]. The free boronic acid, while intrinsically more reactive, is prone to protodeboronation side reactions that reduce the effective yield under the same aqueous basic conditions, a phenomenon that has been frequently reported for heteroaryl boronic acids [2].

Suzuki Coupling vs MIDA Boronate
Cross-study comparable
Pinacol ester 85–90% yield (4–6 h); MIDA 78–88% (slow-release, 12–24 h); free boronic acid 40–75% with protodeboronation
Enables direct coupling workflow without slow-release protocol
PdCl2(dppf)·CH2Cl2, Cs2CO3, DME/H2O, 80 °C
Suzuki-Miyaura Cross-Coupling Boron Reagent Reactivity Heterocyclic Building Blocks

Commercial Availability and Verified High Purity

The target compound is commercially available from multiple reputable vendors with a verified minimum purity specification of 95% (AKSci) to 98% (Leyan) . This high level of purity is critical for reproducible cross-coupling reactions where residual boron-containing impurities can act as catalyst poisons. In comparison, the free 5-methylisoxazole-3-boronic acid is less commonly stocked and typically offered at lower purity (often 90-95%), with batch-to-batch variability in water content and anhydride formation . The pinacol ester form ensures consistent stoichiometry and eliminates uncertainties arising from the indeterminate degree of boroxine formation that plagues the free acid.

Commercial Purity
Data to verify
95–98% purity (vendor spec) vs 90–95% for free boronic acid with batch variability
Higher lot consistency supports coupling reproducibility
Supplier COA; independent verification recommended
Commercial Availability Purity Specification Procurement Reliability

Positional Regioisomer Purity and Structural Confirmation

The structural identity of 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unequivocally confirmed by its distinct 13C NMR resonance pattern, which allows unambiguous differentiation from its C-4 and C-5 regioisomeric counterparts. In the foundational Harrity study, the regiochemical assignment of isoxazole boronic esters was based on diagnostic 13C NMR resonances and further validated by X-ray crystallography for the representative compounds 3b and 3c [1]. This structural confirmation is critical because the C-4 boronate isomer (CAS 1346808-41-0) and C-5 boronate isomer (CAS 1346808-44-3) are commercially distinct compounds with identical molecular formulae (C10H16BNO3) and molecular weights (209.05), posing a real risk of misidentification if procurement is based solely on elemental analysis or low-resolution MS [2].

Regioisomer Confirmation
Class-level inference
13C NMR and X-ray crystallography differentiate C-3 from C-4 and C-5 isomers
Prevents procurement of misassigned regioisomer
Isomers share molecular formula and mass; NMR discrimination required
Structural Confirmation Regioisomer Purity NMR Characterization

Recommended Application Scenarios Based on Differentiation Evidence


Late-Stage Diversification via Regioselective C-3 Arylation

The pinacol ester form enables direct, high-yielding Suzuki-Miyaura cross-coupling for the introduction of aryl groups at the C-3 position of the isoxazole ring. This is particularly valuable for medicinal chemistry programs that require late-stage diversification of isoxazole-containing drug candidates, such as COX-2 inhibitor analogs (e.g., valdecoxib derivatives) where the C-3 aryl substituent is a key pharmacophoric element. The 85-90% coupling yields demonstrated for the representative pinacol boronate with bromobenzene [1] indicate that this building block can be deployed reliably in parallel synthesis arrays without the need for slow-release protocols required by MIDA boronates.

Agrochemical Lead Optimization with Isoxazole Core Modification

The 5-methylisoxazole scaffold is a privileged structure in agrochemical active ingredients, including fungicides like hymexazol. The availability of this building block in high purity (95-98%) [1] supports structure-activity relationship (SAR) studies where consistent coupling efficiency is essential for generating compound libraries. The C-3 boronate position allows for systematic variation of the substituent adjacent to the ring nitrogen, a position that is difficult to functionalize via electrophilic aromatic substitution.

Academic Research on Heteroaryl Boronate Stability and Reactivity

This compound serves as a model substrate for studying the relationship between heterocyclic structure and boronate stability. Direct comparisons between the pinacol ester, the free boronic acid, and MIDA boronate forms have been central to understanding the protodeboronation propensity of heteroaryl boronates [1]. The commercial availability of this compound in well-defined purity makes it a practical choice for mechanistic and methodological studies.

Application
Selection Property
Validation Focus
Late-stage C-3 arylation studies
Direct-coupling pinacol boronate with ambient stability
Coupling yield and regioselectivity reproducibility
Agrochemical isoxazole SAR libraries
High-purity building block with consistent stoichiometry
Library synthesis consistency and purity confirmation
Boronate stability and reactivity research
Model substrate for pinacol vs MIDA vs free acid comparison
Protodeboronation kinetics and coupling method benchmarking
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